3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]propanamide
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Overview
Description
3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]propanamide: is an organic compound characterized by the presence of trifluoromethyl and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]propanamide typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 3-[4-(trifluoromethyl)phenyl]propanoic acid with 3,4,5-trimethoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting the amide to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is investigated for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, it is used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The trimethoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- 3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide
- 3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]butanamide
Uniqueness: The presence of both trifluoromethyl and trimethoxyphenyl groups in 3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]propanamide imparts unique chemical and physical properties, such as increased lipophilicity and enhanced stability. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO4/c1-26-16-10-14(11-17(27-2)19(16)28-3)12-24-18(25)9-6-13-4-7-15(8-5-13)20(21,22)23/h4-5,7-8,10-11H,6,9,12H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUNUXRXQWPBSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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